molecular formula C23H26O8 B12369700 Galectin-4-IN-3

Galectin-4-IN-3

Cat. No.: B12369700
M. Wt: 430.4 g/mol
InChI Key: VTLZXLJCUXDFIK-YCNIMBIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galectin-4-IN-3 is a synthetic compound designed to inhibit the activity of galectin-4, a member of the galectin family of proteins. Galectins are carbohydrate-binding proteins involved in various physiological processes, including cell-cell adhesion, cell-matrix interactions, and immune responses. Galectin-4, in particular, has been implicated in several diseases, including cancer and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galectin-4-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route may include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

Galectin-4-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

Galectin-4-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Galectin-4-IN-3 exerts its effects by binding to the carbohydrate recognition domain of galectin-4, thereby inhibiting its interaction with glycan ligands. This inhibition disrupts various cellular processes mediated by galectin-4, such as cell adhesion, migration, and immune modulation. The molecular targets and pathways involved include the inhibition of galectin-4-mediated signaling pathways, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Galectin-4-IN-3 include other galectin inhibitors such as:

Uniqueness

This compound is unique in its specificity for galectin-4, allowing for targeted inhibition of this particular protein without affecting other galectins. This specificity makes it a valuable tool for studying the distinct roles of galectin-4 in various biological processes and for developing targeted therapies .

Properties

Molecular Formula

C23H26O8

Molecular Weight

430.4 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate

InChI

InChI=1S/C23H26O8/c1-13-4-8-15(9-5-13)21(26)30-19-18(25)17(12-24)29-23(28-3)20(19)31-22(27)16-10-6-14(2)7-11-16/h4-11,17-20,23-25H,12H2,1-3H3/t17-,18+,19+,20+,23-/m1/s1

InChI Key

VTLZXLJCUXDFIK-YCNIMBIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C3=CC=C(C=C3)C)OC)CO)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=C(C=C3)C)OC)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.